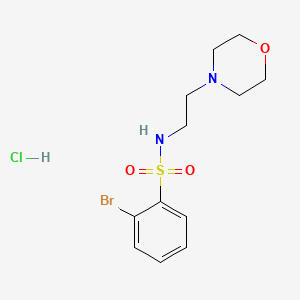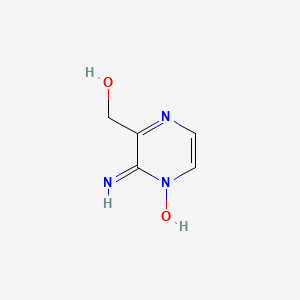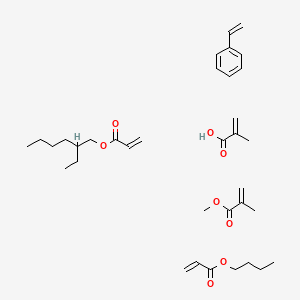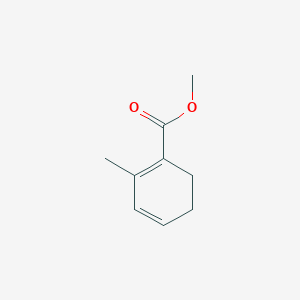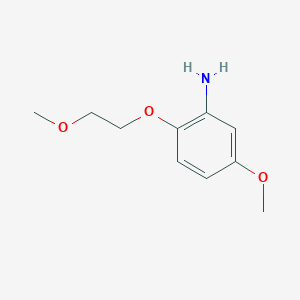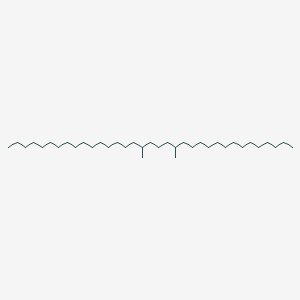
4'-Isopropyl-3-methyl-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Isopropyl-3-methyl-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of isopropyl and methyl groups on the biphenyl structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Isopropyl-3-methyl-biphenyl typically involves the Friedel-Crafts alkylation reaction. This reaction uses an alkyl halide (such as isopropyl chloride) and a methyl-substituted biphenyl as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions .
Industrial Production Methods: Industrial production of 4’-Isopropyl-3-methyl-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to ensure efficient production.
化学反応の分析
Types of Reactions: 4’-Isopropyl-3-methyl-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a metal catalyst (such as palladium on carbon) can convert the compound into its corresponding alkane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Nitro-biphenyls, halogenated biphenyls.
科学的研究の応用
4’-Isopropyl-3-methyl-biphenyl finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
作用機序
The mechanism of action of 4’-Isopropyl-3-methyl-biphenyl involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings act as nucleophiles, reacting with electrophiles to form substituted products. The presence of isopropyl and methyl groups influences the reactivity and selectivity of these reactions .
類似化合物との比較
Biphenyl: The parent compound with two benzene rings connected by a single bond.
4’-Isopropyl-biphenyl: Similar structure but lacks the methyl group.
3-Methyl-biphenyl: Similar structure but lacks the isopropyl group.
Uniqueness: The combination of these substituents provides a distinct set of properties compared to other biphenyl derivatives .
特性
分子式 |
C16H18 |
|---|---|
分子量 |
210.31 g/mol |
IUPAC名 |
1-methyl-3-(4-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-12(2)14-7-9-15(10-8-14)16-6-4-5-13(3)11-16/h4-12H,1-3H3 |
InChIキー |
MYHKTZZXEGHOGK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
